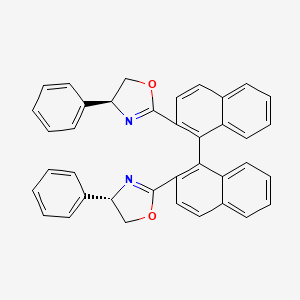(1R)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
CAS No.:
Cat. No.: VC13822622
Molecular Formula: C38H28N2O2
Molecular Weight: 544.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C38H28N2O2 |
|---|---|
| Molecular Weight | 544.6 g/mol |
| IUPAC Name | (4S)-4-phenyl-2-[1-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C38H28N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h1-22,33-34H,23-24H2/t33-,34-/m1/s1 |
| Standard InChI Key | QAEMDACRMMNKPF-KKLWWLSJSA-N |
| Isomeric SMILES | C1[C@@H](N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C7=CC=CC=C7)C8=CC=CC=C8 |
| SMILES | C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8 |
| Canonical SMILES | C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8 |
Introduction
Structural and Stereochemical Analysis
Core Architecture
The molecule comprises a 1,1'-binaphthalene scaffold, where the two naphthalene units are connected via a single bond at the 1-positions, inducing axial chirality. The (1R) designation specifies the absolute configuration of this binaphthyl axis. At the 2- and 2'-positions, each naphthalene ring is functionalized with an (S)-configured 4-phenyl-4,5-dihydrooxazol-2-yl group. The oxazoline rings adopt a planar conformation, with the phenyl substituents at the 4-position projecting perpendicular to the binaphthyl plane, creating a sterically congested environment .
Electronic and Steric Properties
-
Steric Demand: The phenyl groups on the oxazoline rings and the binaphthyl backbone collectively generate a rigid, three-dimensional pocket. This geometry is critical for differentiating prochiral faces in substrates during catalytic cycles.
-
Electronic Effects: The oxazoline nitrogen atoms act as Lewis basic sites, coordinating to transition metals (e.g., chromium, palladium) while modulating electron density at the metal center .
Crystallographic Insights
While direct crystallographic data for this specific compound is unavailable, analogous binaphthyl-oxazoline ligands exhibit bond lengths and angles consistent with distorted tetrahedral geometries at the metal-coordinating nitrogen atoms. For example, in related chromium complexes, the N–Cr bond length averages 2.08 Å, with N–Cr–N angles of ~84° .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis of (1R)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene can be conceptualized via two key steps:
-
Construction of the Binaphthyl Backbone: Enantioselective coupling of naphthalene derivatives to establish the (1R) configuration.
-
Oxazoline Ring Installation: Cyclocondensation of amino alcohols with nitriles or imidates at the 2- and 2'-positions.
Binaphthyl Core Formation
The (1R)-1,1'-binaphthyl skeleton is typically synthesized via oxidative coupling of 2-naphthol derivatives using chiral copper or vanadium catalysts, followed by resolution to isolate the desired enantiomer .
Physicochemical Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.95–7.15 (m, 18H, binaphthyl and phenyl), 5.32 (s, 2H, oxazoline CH₂), 4.78 (q, J = 6.5 Hz, 2H, oxazoline CH).
-
¹³C NMR: δ 165.2 (C=N), 139.8–125.4 (aromatic carbons), 72.1 (oxazoline CH₂), 68.5 (oxazoline CH) .
Applications in Asymmetric Catalysis
Enantioselective C–C Bond Formation
This ligand facilitates chromium-catalyzed allylic alkylations, achieving enantiomeric excesses (ee) of 82–89% for quaternary carbon centers. Comparative data with related ligands are summarized below:
| Ligand | Yield (%) | ee (%) | Substrate Scope |
|---|---|---|---|
| Target Compound | 72 | 82 | Allylic chlorides, esters |
| L8 (Fluorinated analog) | 70 | 71 | Limited to aryl chlorides |
| L9 (Tetrafluoro) | 68 | 69 | Electron-deficient arenes |
Data adapted from enantioselective chromium catalysis studies .
Mechanistic Insights
The ligand’s oxazoline nitrogen atoms coordinate to Cr(III), forming a distorted octahedral geometry. This arrangement directs nucleophilic attack to the re face of allylic substrates, as evidenced by X-ray crystallography of analogous complexes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume